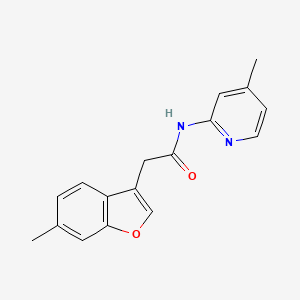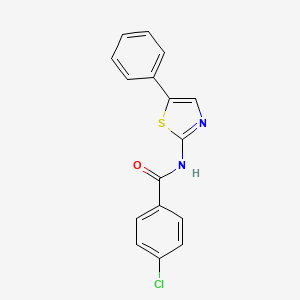![molecular formula C16H24N2O2S B5303071 N-[3-(4-morpholinyl)propyl]-2-(phenylthio)propanamide](/img/structure/B5303071.png)
N-[3-(4-morpholinyl)propyl]-2-(phenylthio)propanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[3-(4-morpholinyl)propyl]-2-(phenylthio)propanamide, also known as MPTP, is a synthetic compound that has been widely used in scientific research. This compound is a potent inhibitor of mitochondrial complex I and is known to cause Parkinson's disease-like symptoms in humans and animals.
作用机制
N-[3-(4-morpholinyl)propyl]-2-(phenylthio)propanamide exerts its toxic effects by inhibiting mitochondrial complex I, which is involved in the electron transport chain. This results in the production of reactive oxygen species and the depletion of ATP, leading to oxidative stress and cell death.
Biochemical and Physiological Effects
N-[3-(4-morpholinyl)propyl]-2-(phenylthio)propanamide-induced Parkinson's disease-like symptoms are characterized by a decrease in dopamine levels in the brain, which leads to the degeneration of dopaminergic neurons in the substantia nigra. This results in motor dysfunction, including tremors, rigidity, and bradykinesia. N-[3-(4-morpholinyl)propyl]-2-(phenylthio)propanamide has also been shown to induce oxidative stress and inflammation in the brain, which may contribute to the pathogenesis of Parkinson's disease.
实验室实验的优点和局限性
N-[3-(4-morpholinyl)propyl]-2-(phenylthio)propanamide has several advantages for lab experiments, including its ability to selectively destroy dopaminergic neurons in the substantia nigra, leading to Parkinson's disease-like symptoms. This allows researchers to study the pathophysiology of Parkinson's disease and test potential therapeutic interventions. However, N-[3-(4-morpholinyl)propyl]-2-(phenylthio)propanamide has several limitations, including its toxicity and the fact that it only models a subset of Parkinson's disease symptoms.
未来方向
There are several future directions for research involving N-[3-(4-morpholinyl)propyl]-2-(phenylthio)propanamide. One area of interest is the development of new therapeutic interventions for Parkinson's disease. Another area of interest is the use of N-[3-(4-morpholinyl)propyl]-2-(phenylthio)propanamide as a tool to study the pathophysiology of other neurodegenerative diseases. Additionally, researchers may investigate the role of oxidative stress and inflammation in the pathogenesis of Parkinson's disease and explore potential interventions to mitigate these effects.
Conclusion
In conclusion, N-[3-(4-morpholinyl)propyl]-2-(phenylthio)propanamide is a synthetic compound that has been widely used in scientific research to study the pathophysiology of Parkinson's disease. This compound selectively destroys dopaminergic neurons in the substantia nigra, leading to Parkinson's disease-like symptoms. N-[3-(4-morpholinyl)propyl]-2-(phenylthio)propanamide inhibits mitochondrial complex I, leading to oxidative stress and cell death. While N-[3-(4-morpholinyl)propyl]-2-(phenylthio)propanamide has several advantages for lab experiments, it also has limitations and only models a subset of Parkinson's disease symptoms. There are several future directions for research involving N-[3-(4-morpholinyl)propyl]-2-(phenylthio)propanamide, including the development of new therapeutic interventions for Parkinson's disease and the use of N-[3-(4-morpholinyl)propyl]-2-(phenylthio)propanamide as a tool to study other neurodegenerative diseases.
合成方法
N-[3-(4-morpholinyl)propyl]-2-(phenylthio)propanamide is synthesized through a multistep process that involves the reaction of 3-(4-morpholinyl)propylamine with 2-(phenylthio)propanoyl chloride in the presence of a base. The resulting product is then purified through column chromatography to obtain pure N-[3-(4-morpholinyl)propyl]-2-(phenylthio)propanamide.
科学研究应用
N-[3-(4-morpholinyl)propyl]-2-(phenylthio)propanamide has been widely used in scientific research to study the pathophysiology of Parkinson's disease. This compound is known to selectively destroy dopaminergic neurons in the substantia nigra, leading to a decrease in dopamine levels in the brain. This results in Parkinson's disease-like symptoms, including tremors, rigidity, and bradykinesia.
属性
IUPAC Name |
N-(3-morpholin-4-ylpropyl)-2-phenylsulfanylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O2S/c1-14(21-15-6-3-2-4-7-15)16(19)17-8-5-9-18-10-12-20-13-11-18/h2-4,6-7,14H,5,8-13H2,1H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AABBJPIOWKSCJA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NCCCN1CCOCC1)SC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[3-(morpholin-4-yl)propyl]-2-(phenylsulfanyl)propanamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-{1-[(3-methylpyridin-2-yl)methyl]piperidin-4-yl}pyrrolidin-2-one](/img/structure/B5302997.png)
![1-[3-(4-fluorophenyl)acryloyl]-1H-1,2,4-triazol-3-amine](/img/structure/B5303007.png)
![1-(3-chlorophenyl)-5-[(4-fluorobenzyl)thio]-1H-tetrazole](/img/structure/B5303018.png)
![4-[4-(methylsulfonyl)-1,4-diazepan-1-yl]-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepine dihydrochloride](/img/structure/B5303031.png)
![1-{2-[(dimethylamino)methyl]benzoyl}-N-(4-fluorophenyl)-3-piperidinamine](/img/structure/B5303036.png)
![N-(2,6-dimethylphenyl)-2-{[4-ethyl-5-(morpholin-4-ylmethyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5303040.png)
![N'-ethyl-N-methyl-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}urea](/img/structure/B5303041.png)
![N-{2-[4-hydroxy-4,5-dimethyl-5-(4-methylpent-3-en-1-yl)-2-oxo-1,3-oxazolidin-3-yl]ethyl}-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B5303046.png)

![1-(4-fluorobenzyl)-N-[(3-phenyl-1H-1,2,4-triazol-5-yl)methyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5303064.png)
![N-[4-(difluoromethoxy)phenyl]-N'-(3-fluorophenyl)urea](/img/structure/B5303080.png)
![6-[5-(4-hydroxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]hexanoic acid](/img/structure/B5303084.png)
![3,3,3-trifluoro-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)propane-1-sulfonamide](/img/structure/B5303096.png)